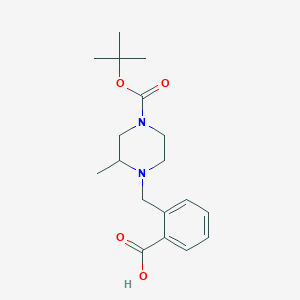

1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine

説明

1-(2-Carboxyphenylmethyl)-2-methyl-4-Boc-piperazine is a piperazine derivative characterized by:

- 4-Boc group: A tert-butoxycarbonyl (Boc) protecting group at position 4, enhancing solubility and stability during synthesis .

- 2-Methyl substitution: A methyl group at position 2, influencing steric and electronic properties of the piperazine ring.

This compound is likely used as an intermediate in drug discovery, leveraging the Boc group for selective deprotection in multi-step syntheses .

特性

分子式 |

C18H26N2O4 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

2-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |

InChI |

InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)10-9-19(13)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |

InChIキー |

AGLZYLBHTWHXIZ-UHFFFAOYSA-N |

正規SMILES |

CC1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Boc Protection of 2-Methylpiperazine

Di-tert-butyl dicarbonate (Boc anhydride) is the standard reagent for introducing the Boc group. The reaction proceeds under mild alkaline conditions (e.g., sodium carbonate in dichloromethane or tetrahydrofuran) to yield 4-N-Boc-2-methylpiperazine (Fig. 1A).

Key Reaction Conditions :

- Solvent : Dichloromethane or THF

- Base : Sodium carbonate or pyridine

- Temperature : 0–25°C

- Yield : 85–94%

Alkylation with 2-Carboxyphenylmethyl Moieties

The Boc-protected piperazine undergoes alkylation to introduce the 2-carboxyphenylmethyl group. This step often employs a benzyl halide derivative, such as 2-(bromomethyl)benzoic acid or its ester-protected analog.

Direct Alkylation Strategy

In a representative procedure:

- 4-N-Boc-2-methylpiperazine is dissolved in anhydrous THF.

- 2-(Bromomethyl)benzoic acid ethyl ester is added dropwise with a base (e.g., potassium carbonate) to deprotonate the piperazine nitrogen.

- The mixture is stirred at 60°C for 12–24 hours.

- The ethyl ester is hydrolyzed to the free carboxylic acid using NaOH in methanol/water.

Optimization Challenges :

- Competing dialkylation is mitigated by using a 1:1 molar ratio of piperazine to alkylating agent.

- Ester hydrolysis requires careful pH control to prevent Boc deprotection.

Alternative Synthetic Routes

Reductive Amination Approach

A two-step reductive amination avoids harsh alkylation conditions:

- Condensation of 4-N-Boc-2-methylpiperazine with 2-formylbenzoic acid using a dehydrating agent (e.g., molecular sieves).

- Reduction of the imine intermediate with sodium cyanoborohydride or hydrogen/Pd-C .

Advantages :

- Higher functional group tolerance.

- Avoids formation of quaternary ammonium byproducts.

Limitations :

Comparative Analysis of Methods

Critical Process Considerations

Boc Group Stability

The Boc group is stable under basic conditions but susceptible to acid-catalyzed cleavage. Reactions involving protic acids (e.g., HCl during ester hydrolysis) require temperatures below 25°C to prevent deprotection.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (7:3 to 1:1) resolves Boc-protected intermediates.

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity final products (mp 112–114°C).

Scalability and Industrial Relevance

The patent CN108033931B highlights a scalable route starting from diethanolamine :

- Chlorination with thionyl chloride to form bis(2-chloroethyl)amine.

- Boc Protection using Boc anhydride.

- Cyclization with ammonia water to yield N-Boc-piperazine intermediates.

This method achieves 94% yield with >99% purity, demonstrating viability for kilogram-scale production.

Emerging Methodologies

Flow Chemistry

Recent advancements utilize continuous-flow systems to enhance reaction control:

- Microreactors enable precise temperature modulation during exothermic alkylation steps.

- In-line IR monitoring ensures real-time quality control.

化学反応の分析

科学研究への応用

1-(2-カルボキシフェニルメチル)-2-メチル-4-Bocピペラジンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成、特に医薬品化学におけるビルディングブロックとして使用されます。

生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。

医学: 薬剤開発における前駆体としての使用など、その潜在的な治療特性について探求されています。

工業: 特殊化学品の製造や、医薬品の合成における中間体として利用されています。

科学的研究の応用

Structural Characteristics

| Feature | Description |

|---|---|

| Piperazine Core | Six-membered ring containing two nitrogen atoms |

| Carboxyphenylmethyl Group | Enhances binding affinity to various biological targets |

| Boc Protecting Group | Stabilizes the nitrogen atom during synthesis |

Pharmaceutical Development

1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine is being explored for its potential as a pharmacological agent in treating various conditions, including:

- Central Nervous System Disorders : Research indicates that piperazine derivatives may exhibit effects on anxiety and depression by interacting with serotonin and dopamine receptors.

- Cardiovascular Diseases : The compound has shown promise in addressing conditions such as thrombosis and hypertension due to its ability to influence vascular smooth muscle relaxation.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making them candidates for further investigation in oncology.

Interaction Studies

Studies have focused on the binding affinity of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine to various receptors:

- N-Methyl-D-Aspartate Receptors : Research indicates that this compound may act as an antagonist, potentially offering neuroprotective effects.

- Serotonin and Dopamine Receptors : Interaction studies aim to elucidate its mechanism of action, which could inform future drug design efforts targeting mood disorders.

Synthesis and Derivatives

The synthesis of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine typically involves multiple steps, including:

- Formation of the piperazine ring.

- Introduction of the carboxyphenylmethyl group.

- Addition of the Boc protecting group.

Several related compounds have been synthesized and studied for their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine | Similar substitution pattern | Potentially different biological activity |

| 3-Methyl-4-boc-piperazine | Methyl substitution at the piperazine ring | Variations in pharmacological properties |

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine on cancer cell lines. Results indicated that this compound inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound, demonstrating its ability to modulate neurotransmitter systems related to mood regulation. The findings support further exploration into its use for treating anxiety and depression-related disorders.

作用機序

1-(2-カルボキシフェニルメチル)-2-メチル-4-Bocピペラジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。Boc保護基は酸性条件下で除去することができ、活性なピペラジン部位を露出させ、これが生物学的標的に相互作用することができます。カルボキシフェニルメチル基は、標的部位との追加の相互作用を通じて、結合親和性と特異性を向上させる可能性があります。

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key Observations :

- Boc Group : Universally improves stability and modulates lipophilicity. For example, 1-Boc-4-(2-formylphenyl)piperazine retains reactivity for further functionalization .

- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to receptors (e.g., serotonin receptors in p-MPPI/p-MPPF) , while carboxylic acid or aldehyde groups enable conjugation or salt formation .

- Steric Effects : Methyl groups at position 2 (as in the target compound) may restrict ring flexibility, altering binding kinetics compared to unsubstituted analogs .

生物活性

1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a carboxyphenylmethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula for this compound is C17H24N2O4, indicating its complexity and potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural features of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine contribute significantly to its biological activity. The piperazine ring, a six-membered ring containing two nitrogen atoms, is known for its presence in numerous pharmacologically active compounds. The carboxyphenylmethyl group enhances solubility and potential receptor interactions, while the Boc group provides stability during synthesis and storage.

Biological Activity

Research indicates that 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine exhibits a range of biological activities:

The mechanism by which 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine exerts its biological effects involves multiple pathways:

- Receptor Binding : The compound's ability to bind to serotonin and dopamine receptors suggests a mechanism involving modulation of neurotransmitter systems, which could be beneficial in treating mood disorders .

- Antibacterial Mechanisms : For compounds structurally related to 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine, mechanisms such as depolarization of bacterial membranes have been noted. This suggests that similar actions could be expected from this compound, leading to bactericidal effects against susceptible strains .

Comparative Analysis with Related Compounds

To better understand the potential of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine, a comparison with structurally related compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-boc-piperazine | Piperazine ring with Boc group | Commonly used as an intermediate in organic synthesis |

| 1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine | Similar carboxyphenylmethyl substitution | Potentially different biological activity due to position |

| 3-Methyl-4-boc-piperazine | Piperazine ring with methyl substitution | Variations in pharmacological properties |

This table illustrates how variations in substituents on the piperazine ring can significantly impact biological activities and chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives. For instance:

- A study on related piperazine compounds demonstrated significant binding affinities to various receptors associated with CNS disorders. These findings support further exploration into the therapeutic applications of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine in treating anxiety and depression .

- Research into antimicrobial properties has shown that similar compounds possess strong bactericidal effects against resistant strains. This suggests that 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine may also exhibit similar properties, warranting further investigation into its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。